

A Technical Guide to 2-Methoxy-4-methylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-4-methylaniline

Cat. No.: B1582082

[Get Quote](#)

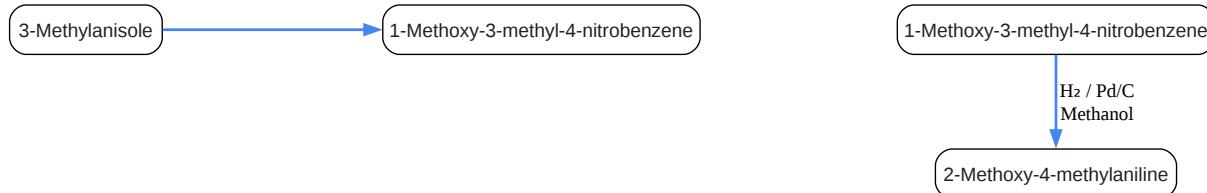
Abstract

This technical guide provides an in-depth analysis of **2-Methoxy-4-methylaniline** (CAS No: 39538-68-6), a substituted aniline with significant potential as a chemical intermediate in pharmaceutical and materials science research. This document details the compound's core physicochemical properties, outlines a robust synthetic pathway, and explores its spectroscopic signature. Furthermore, we delve into its synthetic utility, potential applications in drug development, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable building block.

A Note on Isomeric Specificity: It is critical to distinguish **2-Methoxy-4-methylaniline** from its more commonly documented isomer, 4-Methoxy-2-methylaniline (CAS No: 102-50-1). Much of the available literature can be ambiguous. This guide pertains exclusively to the 2-methoxy, 4-methyl substituted isomer.

Core Physicochemical Properties

2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine or 2-Methoxy-p-toluidine, is a solid at room temperature.^[1] Its foundational properties are summarized below.


Identifier	Value	Reference
IUPAC Name	2-methoxy-4-methylaniline	[2]
CAS Number	39538-68-6	[1] [3] [4] [5]
Molecular Formula	C ₈ H ₁₁ NO	[1] [3] [4] [6] [7]
Molecular Weight	137.18 g/mol	[1] [3] [4] [6]
Melting Point	31-33 °C	[1]
Density	1.043 g/mL at 25 °C	[1] [4]
Flash Point	104 °C	[1]
SMILES	COc1cc(C)ccc1N	[3]
InChI Key	CJJLEUQMMMLOFI-UHFFFAOYSA-N	[3]

Synthesis and Purification

The most direct and common synthetic route to aromatic amines like **2-Methoxy-4-methylaniline** is through the catalytic reduction of the corresponding nitro compound. This approach is efficient and high-yielding. The logical precursor is 1-methoxy-3-methyl-4-nitrobenzene, which can be synthesized via the nitration of 3-methylanisole.

Proposed Synthetic Workflow

The two-step synthesis involves an initial electrophilic aromatic substitution (nitration) followed by a reduction.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Methoxy-4-methylaniline**.

Experimental Protocol: Catalytic Reduction

This protocol is adapted from a validated procedure for the synthesis of a structurally similar aniline.^[8] It represents a reliable method for the reduction of the nitroaromatic precursor.

Materials:

- 1-Methoxy-3-methyl-4-nitrobenzene
- 10% Palladium on activated carbon (10% Pd/C)
- Methanol (reagent grade)
- Hydrogen gas (H₂)
- Celite™

Procedure:

- Reaction Setup: To a solution of 1-methoxy-3-methyl-4-nitrobenzene (1.0 eq) in methanol (10 mL per gram of substrate), carefully add 10% Palladium on carbon (catalytic amount, e.g., 0.1 g per gram of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).
- Hydrogenation: Seal the reaction vessel and purge thoroughly with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon pressure is sufficient) at

room temperature.

- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting material. The reaction is typically complete within 16-24 hours.
- Workup: Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the mixture through a pad of Celite™ to remove the palladium catalyst.
- Isolation: Rinse the filter pad with a small amount of methanol. Combine the filtrates and evaporate the solvent in vacuo to yield the crude **2-Methoxy-4-methylaniline**.
- Purification (if necessary): The product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.

Causality: The choice of Palladium on carbon is based on its high efficacy and selectivity for the reduction of nitro groups in the presence of other functionalities on the aromatic ring. Methanol is an excellent solvent for both the substrate and product and is compatible with the hydrogenation conditions.

Spectroscopic Characterization

Definitive experimental spectra for **2-Methoxy-4-methylaniline** are not widely published. However, a robust spectroscopic profile can be predicted based on its structure and available data.[\[2\]](#)[\[9\]](#)

Mass Spectrometry (MS)

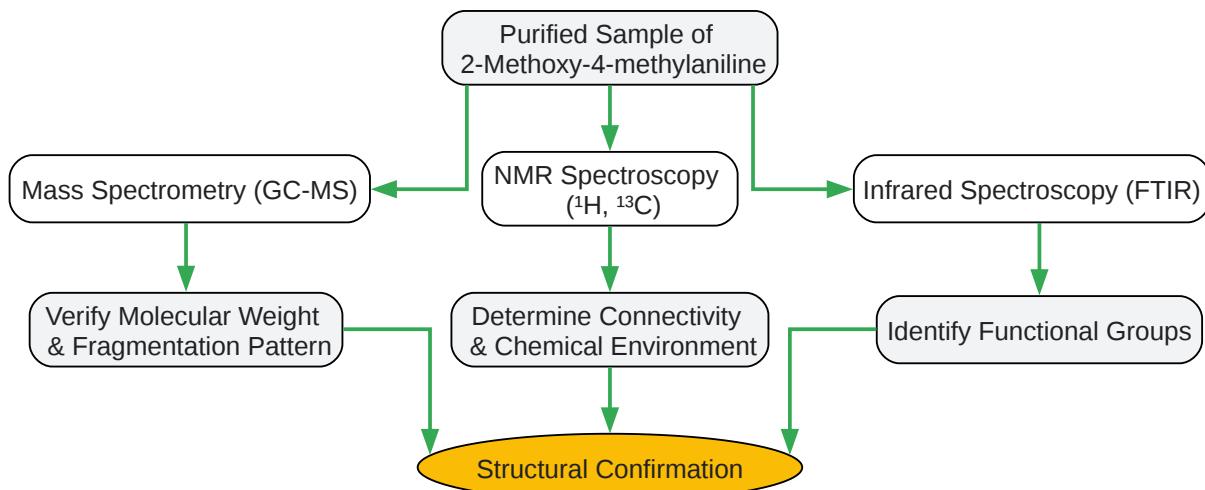
Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[\[2\]](#)

- Molecular Ion (M⁺): m/z = 137
- Major Fragments: A prominent peak is observed at m/z = 122, corresponding to the loss of a methyl group (-CH₃).[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for ^1H and ^{13}C NMR spectra in a standard solvent like CDCl_3 .

Predicted ^1H NMR Data	Predicted ^{13}C NMR Data
Chemical Shift (δ) ppm	Assignment
~6.7-6.8	Ar-H (1H, d)
~6.6-6.7	Ar-H (1H, dd)
~6.5-6.6	Ar-H (1H, d)
~3.8-3.9	-OCH ₃ (3H, s)
~3.6-3.8	-NH ₂ (2H, br s)
~2.2-2.3	Ar-CH ₃ (3H, s)


Rationale: The electron-donating amine (-NH₂) and methoxy (-OCH₃) groups will shift the aromatic protons upfield. The broad singlet for the amine protons is characteristic and its chemical shift can vary with concentration and temperature.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

- N-H Stretch: A doublet of medium intensity around $3350\text{-}3450\text{ cm}^{-1}$ (asymmetric and symmetric stretching of the primary amine).
- C-H Stretch (sp^3): Bands just below 3000 cm^{-1} for the methyl groups.
- C-H Stretch (sp^2): Bands just above 3000 cm^{-1} for the aromatic C-H bonds.
- C=C Stretch: Aromatic ring stretching absorptions in the $1500\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: A strong band around $1230\text{-}1270\text{ cm}^{-1}$ for the aryl-alkyl ether linkage.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis.

Reactivity and Applications in Drug Development

2-Methoxy-4-methylaniline is a versatile building block, with its reactivity dominated by the nucleophilic primary amine and the activated aromatic ring.

Synthetic Utility

- Amide and Sulfonamide Formation: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, which are common functionalities in drug molecules.
- Diazotization: The aniline group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer-type reactions.

- Electrophilic Aromatic Substitution: The electron-donating amine and methoxy groups strongly activate the ring towards further electrophilic substitution. The directing effects of these groups would need to be considered in any multi-step synthesis.

Role in Medicinal Chemistry

While specific examples citing **2-Methoxy-4-methylaniline** are sparse, the utility of its isomers provides a strong indication of its potential.

- Scaffold for Bioactive Molecules: The closely related isomer, 4-Methoxy-2-methylaniline, is a key precursor for synthesizing potent antimitotic agents that inhibit tubulin assembly.^[1] These compounds are effective against cancer cell lines that have developed resistance to other microtubule-targeting drugs.^[1] It is highly probable that **2-Methoxy-4-methylaniline** could serve as a scaffold for developing novel derivatives targeting similar or different biological pathways.
- Protein Degrader Building Block: Substituted anilines are valuable fragments for building complex molecules like Proteolysis-Targeting Chimeras (PROTACs).^[10] The specific substitution pattern of **2-Methoxy-4-methylaniline** provides unique steric and electronic properties that can be leveraged to fine-tune binding affinity and pharmacokinetic properties in targeted protein degraders.
- Pharmacophore and Bioisostere: The methoxy and methyl groups can influence a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.^[10] This scaffold can be used to explore structure-activity relationships (SAR) in lead optimization campaigns. The WIPO patent database indicates this chemical structure is cited in various patents, suggesting its utility in novel molecular design.^[2]

Safety and Handling

As with all substituted anilines, **2-Methoxy-4-methylaniline** requires careful handling in a controlled laboratory environment.

Hazard Profile:

- Classification: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).^[5]

- Pictogram: GHS07 (Exclamation mark).[\[5\]](#)
- Signal Word: Warning.[\[5\]](#)

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Wear appropriate chemical-resistant gloves (e.g., nitrile).
 - Wear chemical safety goggles or a face shield.
 - Use a lab coat to prevent skin contact.
- First Aid:
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[\[5\]](#)
 - If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]
- 2. 2-Methoxy-p-toluidine | C8H11NO | CID 170219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4-methoxybenzenamine(102-50-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2-methoxy-4-methylaniline [stenutz.eu]
- 5. hpc-standards.com [hpc-standards.com]
- 6. 2-Methoxy-4-methylaniline | 39538-68-6 | PBA53868 [biosynth.com]
- 7. appchemical.com [appchemical.com]
- 8. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. PubChemLite - 2-methoxy-4-methylaniline (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2-Methoxy-4-methylaniline: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582082#2-methoxy-4-methylaniline-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com